molecular formula C23H26O14 B13839293 Phloroglucin-diacetate O-Methyl Glucuronide Triacetate

Phloroglucin-diacetate O-Methyl Glucuronide Triacetate

Cat. No.: B13839293
M. Wt: 526.4 g/mol
InChI Key: AWYHOOAKYJNNHQ-YKZCJQPKSA-N
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Description

Phloroglucin-diacetate O-Methyl Glucuronide Triacetate is a complex organic compound used primarily in scientific research. It is an intermediate in the synthesis of Phloroglucinol Glucuronide, which has applications in preliminary clinical studies for the treatment of diseases such as Hodgkin’s disease and melanoma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phloroglucin-diacetate O-Methyl Glucuronide Triacetate involves multiple steps. The starting material, Phloroglucinol, undergoes acetylation to form Phloroglucin-diacetate. This intermediate is then subjected to glucuronidation and methylation reactions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane, chloroform, and ethyl acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phloroglucin-diacetate O-Methyl Glucuronide Triacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Phloroglucin-diacetate O-Methyl Glucuronide Triacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is used in studies related to cellular metabolism and enzyme activity.

    Industry: It is used in the production of pharmaceuticals and other bioactive molecules.

Mechanism of Action

The mechanism of action of Phloroglucin-diacetate O-Methyl Glucuronide Triacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Phloroglucin-diacetate O-Methyl Glucuronide Triacetate can be compared with other similar compounds such as:

    Phloroglucinol Glucuronide: Used in clinical studies for disease treatment.

    Morphine-6-glucuronide: A pharmacologically active glucuronide used in pain management.

    Propofol O-glucuronide: A metabolite of the anesthetic propofol.

This compound is unique due to its specific structure and the range of reactions it can undergo, making it a valuable compound in various fields of scientific research.

Properties

Molecular Formula

C23H26O14

Molecular Weight

526.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(3,5-diacetyloxyphenoxy)oxane-2-carboxylate

InChI

InChI=1S/C23H26O14/c1-10(24)31-15-7-16(32-11(2)25)9-17(8-15)36-23-21(35-14(5)28)19(34-13(4)27)18(33-12(3)26)20(37-23)22(29)30-6/h7-9,18-21,23H,1-6H3/t18-,19-,20-,21+,23+/m0/s1

InChI Key

AWYHOOAKYJNNHQ-YKZCJQPKSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=CC(=C2)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C

Origin of Product

United States

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